REACTION_CXSMILES
|
C1([S:7]P(C2C=CC=CC=2)(=S)O)C=CC=CC=1.[CH2:17]([O:19][C:20](=[O:26])[C:21]([C:24]#[N:25])([CH3:23])[CH3:22])[CH3:18]>C(O)(C)C>[NH2:25][C:24](=[S:7])[C:21]([CH3:23])([CH3:22])[C:20]([O:19][CH2:17][CH3:18])=[O:26]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SP(O)(=S)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.412 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)C#N)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
a precipitate was formed
|
Type
|
CUSTOM
|
Details
|
Reaction flask
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
filtrate was concentrated
|
Type
|
WASH
|
Details
|
washed with water (20 mL), 1N NaOH (20 mL), saturated NaHCO3 (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted with linear gradient 0-50% hexane-ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(C(=O)OCC)(C)C)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.628 mmol | |
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 22.2% | |
YIELD: CALCULATEDPERCENTYIELD | 22.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |